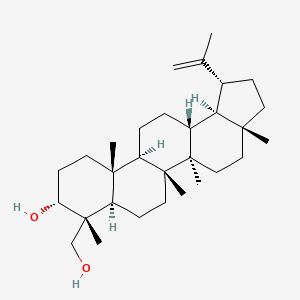

20(29)-Lupene-3,23-diol

Description

Overview of Lupane-Type Triterpenoids in Phytochemistry

Lupane-type triterpenoids are a significant and diverse class of secondary metabolites found throughout the plant kingdom. frontiersin.orgnih.gov These compounds are derived from the cyclization of squalene (B77637) and are characterized by a five-ring (pentacyclic) structure, which includes four cyclohexane (B81311) rings and one cyclopentane (B165970) ring. thescipub.com The lupane (B1675458) skeleton is a common framework, and variations in oxidation patterns and substitutions give rise to a vast array of derivatives. mdpi.com

In phytochemistry, lupane-type triterpenoids such as lupeol (B1675499), betulin (B1666924), and betulinic acid are among the most studied. thescipub.comnih.gov They are known to be present in various plant families, including Betulaceae and Phyllanthaceae. thescipub.comresearchgate.net Research has consistently shown that these compounds possess a wide range of biological activities, which has spurred interest in their potential as lead compounds for drug discovery. thescipub.comnih.gov The structural diversity within this class, arising from different functional groups attached to the core lupane structure, allows for a wide spectrum of chemical and biological properties. frontiersin.org

Significance of 20(29)-Lupene-3,23-diol as a Research Target

The significance of this compound as a research target stems from its identity as a natural product and its structural relationship to other bioactive lupane triterpenoids. targetmol.commedchemexpress.com The presence and position of its two hydroxyl groups make it an interesting molecule for structure-activity relationship studies. For instance, research into related compounds has shown that the presence and location of hydroxyl and other functional groups on the lupane skeleton can significantly influence biological effects. researchgate.net

This compound, also known as glochidiol (B20532), has been isolated from various plant species, particularly within the Glochidion genus. healthinformaticsjournal.comhealthinformaticsjournal.com The investigation of plant extracts for novel compounds is a cornerstone of natural product chemistry, and the isolation of this compound contributes to the phytochemical understanding of these plant species. researchgate.net Furthermore, some studies have investigated the potential anti-tumor activities of lupane-type triterpenes, making derivatives like this compound subjects of interest in medicinal chemistry research. medchemexpress.com

Historical Context of Research on this compound and Related Congeners

Research into lupane-type triterpenoids has a long history, with compounds like betulin being known for well over a century. The study of this compound is part of this broader historical narrative. Early phytochemical investigations of the Glochidion genus, a group of plants used in traditional medicine, led to the isolation and characterization of several triterpenoids, including glochidiol [this compound], glochidone, and glochidonol (B105674). researchgate.netscispace.com

The structural elucidation of these compounds was made possible by the development of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). healthinformaticsjournal.comhealthinformaticsjournal.com For instance, a 2015 study reported the isolation of lup-20(29)-ene-3-beta,23-diol from Hygrophila schulli and confirmed its structure using 1H-NMR spectral data and comparison with published information. chemfaces.com The ongoing exploration of different plant species continues to reveal new sources of this compound and its congeners. For example, it has been isolated from the Mexican copal resin of Bursera copallifera. springermedizin.de This historical and ongoing research effort underscores the continued importance of natural product discovery and the detailed characterization of compounds like this compound.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | nih.gov |

| CAS Number | 32451-85-7 | targetmol.com |

| Molecular Formula | C₃₀H₅₀O₂ | targetmol.commedchemexpress.com |

| Molecular Weight | 442.72 g/mol | targetmol.commedchemexpress.com |

Table 2: Selected Natural Sources of this compound and Related Congeners

| Compound | Natural Source (Genus/Species) | Plant Part | Reference |

| This compound (Glochidiol) | Glochidion lanceolarium | Stem Bark | scispace.com |

| This compound (Glochidiol) | Glochidion talakonense | Leaf | healthinformaticsjournal.com |

| This compound | Hygrophila schulli | Whole Plant | chemfaces.com |

| Lup-20(29)-en-3β,23-diol | Bursera simaruba | Not Specified | medchemexpress.com |

| Betulin (Lup-20(29)-ene-3β,28-diol) | Adenium obesum | Stem Bark | researchgate.net |

| Lupeol | Glochidion talakonense | Leaf | healthinformaticsjournal.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21+,22+,23+,24+,25+,26+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCPTXGFYWKJJB-DACKGDCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution Research of 20 29 Lupene 3,23 Diol

Botanical Sources and Distribution Studies

The presence of 20(29)-Lupene-3,23-diol is predominantly documented in the genus Glochidion. However, related lupane-type triterpenoids are found in a wider array of plant species.

Investigations in Glochidion Species

The genus Glochidion (family Phyllanthaceae) is a significant source of this compound. The compound, specifically lup-20(29)-ene-3α,23-diol, was first identified as a new triterpene from the stems of Glochidion macrophyllum. thaidj.orgrsc.org Subsequent research has confirmed its presence in several other species within the genus.

Studies have successfully isolated lup-20(29)ene-3alpha,23-diol from the roots and stem wood of Glochidion sphaerogynum. researchgate.netnih.gov The compound has also been identified in the roots and stems of Glochidion daltonii and the bark of Glochidion moonii. thaidj.orgresearchgate.net While lupane (B1675458) triterpenoids have been isolated from Glochidion eriocarpum, the specific presence of this compound is not explicitly documented in the available research. researchgate.netnih.gov Similarly, studies on Glochidion zeylanicum have led to the isolation of other lupane-type triterpenoids from its stem bark, such as glochidonol (B105674) and glochidiol (B20532), but not this compound. nih.gov

The following table summarizes the documented botanical sources of this compound within the Glochidion genus.

| Species | Plant Part(s) | Compound Identified |

| Glochidion macrophyllum | Stems, Barks | Lup-20(29)-ene-3α,23-diol |

| Glochidion sphaerogynum | Roots, Stem Wood | Lup-20(29)ene-3alpha,23-diol |

| Glochidion daltonii | Roots, Stems | Lup-20(29)-ene-3α,23-diol |

| Glochidion moonii | Barks | Lup-20(29)-ene-3α,23-diol |

Exploration in Bursera Species

The genus Bursera, known for its resin production, contains various pentacyclic triterpenes with lupane skeletons. preprints.org However, based on available scientific literature, the specific compound this compound has not been reported in Bursera simaruba or Bursera copallifera. Research on other species, such as Bursera bipinnata, has identified the related compound lup-20(29)-en-3α-ol in its resin. mdpi.com

Identification in Phyllanthus flexuosus

Phytochemical analysis of the stem bark of Phyllanthus flexuosus has resulted in the isolation of several lupane-type triterpenoids. nih.gov These include lupeol (B1675499), lup-20(29)-ene-3beta,24-diol, and betulin (B1666924). nih.gov Notably, the target compound this compound was not identified among the isolates from this plant in the cited study. nih.gov

Other Plant Families and Genera Yielding this compound or Related Structures

While this compound is narrowly distributed, structurally similar lupane-type diols are found in other plant families. A prominent example is Betulin, or Lup-20(29)-ene-3β,28-diol. This compound has been reported in various plants, including Betula platyphylla var. japonica and Betula davurica. nih.gov

Another related compound, Lup-20(29)-ene-2alpha,3beta-diol, has been identified in the aerial parts of Salvia viridis and the seeds of Oroxylum indicum. medchemexpress.combiocrick.com

Quantitative and Qualitative Research on this compound Content in Plant Extracts

Qualitative research has successfully identified the presence of this compound in several Glochidion species, confirming its existence within these plant extracts. researchgate.netnih.gov However, comprehensive quantitative studies detailing the specific concentration or yield of this compound from these extracts are not extensively available in the reviewed literature.

For context, quantitative analysis has been performed on related compounds in other genera. For example, in the resin of Bursera bipinnata, the related triterpene lup-20(29)-en-3α-ol was identified as a major component. mdpi.com The table below shows the relative content of this related compound in different preparations of the resin.

| Plant Species | Extract Type | Compound Identified | Relative Content (%) |

| Bursera bipinnata | Volatile Fraction of Resin | lup-20(29)-en-3α-ol | 18.77% |

| Bursera bipinnata | Total Resin in EtOAc | lup-20(29)-en-3α-ol | 38.16% |

This data for a related structure highlights the potential for significant triterpenoid (B12794562) content in plant resins, though similar quantitative data for this compound in Glochidion species remains a subject for future research.

Isolation and Structural Elucidation Methodologies for 20 29 Lupene 3,23 Diol

Extraction and Fractionation Strategies in Natural Product Research

The initial step in isolating 20(29)-Lupene-3,23-diol from plant material involves its extraction from the complex mixture of primary and secondary metabolites. This is followed by systematic fractionation to separate the target compound from other structurally related molecules.

Solvent-Based Extraction Techniques (e.g., Petroleum Spirit, Methanol, Hydroalcohol, Chloroform)

For instance, in the broader context of isolating lupane (B1675458) triterpenoids, petroleum spirit (a nonpolar solvent) has been effectively used for the initial crude extraction from plant stem-bark. mdpi.com This is often part of a sequential extraction process where solvents of increasing polarity are used to separate compounds into different fractions. Methanol and hydroalcoholic solutions (mixtures of alcohol and water) are also commonly employed, particularly in comprehensive extraction strategies aiming to isolate a wide range of phytochemicals. echemi.com Chloroform and dichloromethane (B109758) are effective solvents for triterpenoids and are often used in the liquid-liquid partitioning of crude extracts to concentrate the desired compounds. echemi.com For this compound specifically, its solubility profile indicates that solvents like chloroform, dichloromethane, and ethyl acetate (B1210297) are suitable for its extraction and handling.

Chromatographic Fractionation Approaches (e.g., Column Chromatography, Thin Layer Chromatography)

Following crude extraction, the resulting mixture is subjected to various chromatographic techniques to isolate this compound in a pure form.

Column Chromatography (CC) is the workhorse of preparative-scale separation in natural product chemistry. The crude extract is adsorbed onto a solid stationary phase, typically silica (B1680970) gel, packed into a glass column. A mobile phase, consisting of a solvent or a gradient of solvents with increasing polarity (e.g., starting with n-hexane and gradually introducing ethyl acetate), is then passed through the column. Compounds separate based on their differential affinities for the stationary and mobile phases. Fractions are collected sequentially and monitored for the presence of the target compound.

Thin Layer Chromatography (TLC) is an essential analytical tool used to monitor the progress of the column chromatography separation and to assess the purity of the isolated fractions. A small amount of each fraction is spotted onto a silica gel-coated plate, which is then developed in a chamber containing an appropriate solvent system. The separated compounds are visualized, often by spraying with a reagent like vanillin-sulfuric acid followed by heating, which imparts a characteristic color to triterpenoids. Fractions containing the same compound, as determined by their TLC profiles, are combined for further purification.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Assignment

Once this compound is isolated in its pure form, its chemical structure is elucidated using a suite of sophisticated spectroscopic and spectrometric techniques. These methods provide detailed information about the carbon skeleton, the nature and location of functional groups, and the stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR like COSY, HSQC, HMBC)

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble the complete structure of this compound.

¹H-NMR (Proton NMR) provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For the lupane skeleton, characteristic signals include several singlets in the upfield region (δ 0.7–1.2 ppm) corresponding to the tertiary methyl groups. The key distinguishing features for this compound would be the signals for the exocyclic methylene (B1212753) protons (=CH₂) of the isopropenyl group at C-29 (typically around δ 4.6-4.7 ppm), the proton attached to the hydroxyl-bearing carbon at C-3, and the protons of the hydroxymethyl group at C-23.

¹³C-NMR (Carbon-13 NMR) reveals the number of unique carbon atoms and their chemical nature (methyl, methylene, methine, or quaternary). The spectrum of a lupane triterpenoid (B12794562) typically shows 30 carbon signals. For this compound, the olefinic carbons at C-20 and C-29 are expected to appear at approximately δ 150-151 ppm and δ 109-110 ppm, respectively. The oxygenated carbons, C-3 and C-23, would resonate at downfield shifts characteristic of alcohol-bearing carbons.

2D NMR Techniques are crucial for establishing the final structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other, helping to map out the proton-proton connectivity within the spin systems of the rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2- and 3-bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule, for example, by observing correlations from the methyl protons to adjacent quaternary carbons, thus piecing together the entire carbon skeleton and confirming the positions of the hydroxyl groups.

Table 1: Characteristic NMR Data for the Lup-20(29)-ene Skeleton and Key Functional Groups of this compound (Note: Exact chemical shifts are solvent-dependent. The data below are representative values based on the analysis of closely related lupane-type triterpenoids.)

| Atom Position | NMR Type | Expected Chemical Shift (δ ppm) | Description |

|---|---|---|---|

| H-29a, H-29b | ¹H-NMR | ~ 4.6 - 4.7 | Exocyclic methylene protons |

| H-3 | ¹H-NMR | ~ 3.2 - 3.5 | Axial proton on hydroxyl-bearing carbon |

| H-23a, H-23b | ¹H-NMR | ~ 3.3 - 3.8 | Protons of the hydroxymethyl group |

| C-20 | ¹³C-NMR | ~ 150 - 151 | Quaternary olefinic carbon |

| C-29 | ¹³C-NMR | ~ 109 - 110 | Methylene olefinic carbon |

| C-3 | ¹³C-NMR | ~ 75 - 79 | Oxygenated methine carbon |

| C-23 | ¹³C-NMR | ~ 60 - 65 | Oxygenated methylene carbon |

| Methyls (C-24 to C-28, C-30) | ¹³C-NMR | ~ 14 - 28 | Various methyl carbons |

Mass Spectrometry (MS) Applications (e.g., ESI-MS, HRFABMS)

Mass spectrometry provides the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (HRFABMS), is employed to determine the precise mass of the molecular ion, which allows for the unambiguous calculation of the molecular formula (C₃₀H₅₀O₂ for this compound). The fragmentation pattern observed in the mass spectrum can also provide structural clues, often showing characteristic losses of water molecules from the hydroxyl groups and fragmentation of the pentacyclic ring system, which supports the proposed structure. researchgate.netmdpi.com

Chiroptical Techniques for Absolute Configuration Studies (e.g., ECD)

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, they cannot always determine its absolute configuration (the actual 3D arrangement of atoms in space). Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are used for this purpose. The experimental ECD spectrum of the isolated natural product is measured and compared to the spectrum predicted by quantum chemical calculations for a specific enantiomer. A good match between the experimental and the calculated spectrum allows for the confident assignment of the absolute configuration of all stereocenters in the molecule. This is the definitive method for establishing the absolute stereochemistry of complex chiral molecules like this compound.

Biosynthesis and Biotransformation Research of 20 29 Lupene 3,23 Diol

Proposed Biosynthetic Pathways of Lupane (B1675458) Triterpenoids

The biosynthesis of lupane triterpenoids, including the presumed precursor to 20(29)-lupene-3,23-diol, commences with the mevalonate (B85504) (MVA) pathway. This fundamental metabolic route is responsible for the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov These five-carbon building blocks are sequentially condensed to form the fifteen-carbon farnesyl pyrophosphate (FPP). Subsequently, the enzyme squalene (B77637) synthase facilitates the joining of two FPP molecules in a head-to-head fashion to generate the thirty-carbon hydrocarbon, squalene. nih.gov

A critical step in the pathway is the epoxidation of squalene by squalene epoxidase, which yields 2,3-oxidosqualene (B107256). This molecule serves as a crucial branch point for the synthesis of a vast array of triterpenoids. nih.gov For the formation of the lupane skeleton, a specific oxidosqualene cyclase (OSC) known as lupeol (B1675499) synthase (LUS) is required. nih.govglobalsciencebooks.info This enzyme orchestrates a complex cascade of cyclizations and rearrangements of 2,3-oxidosqualene to produce the distinctive five-membered E-ring characteristic of the lupane framework, culminating in the formation of lupeol. globalsciencebooks.info

Lupeol is considered the foundational compound of the lupane family and is thought to be the immediate precursor for a variety of oxidative modifications. These modifications, which give rise to the structural diversity of lupane derivatives such as this compound, are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov

Table 1: Key Enzymes in the Proposed Biosynthesis of the Lupane Skeleton

| Enzyme | Abbreviation | Function |

|---|---|---|

| Farnesyl Pyrophosphate Synthase | FPS | Synthesizes farnesyl pyrophosphate (FPP) from IPP and DMAPP. |

| Squalene Synthase | SQS | Condenses two molecules of FPP to form squalene. |

| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. |

| Lupeol Synthase | LUS | Cyclizes 2,3-oxidosqualene to form lupeol. |

| Cytochrome P450 Monooxygenases | CYPs | Catalyze various oxidative modifications of the lupeol skeleton. |

Enzymatic Transformations and Precursor Studies Relevant to this compound

While the precise enzymatic machinery for the synthesis of this compound has yet to be fully detailed, its formation from the precursor lupeol would necessitate hydroxylation at the C-3 and C-23 positions. Given that lupeol already possesses a hydroxyl group at the C-3 position, the pivotal enzymatic reaction for the generation of this compound is the hydroxylation of the C-23 methyl group.

This type of regio- and stereospecific oxidation is a hallmark of cytochrome P450 monooxygenases (CYPs). nih.govbeilstein-journals.org These enzymes are renowned for their capacity to introduce hydroxyl groups onto chemically unactivated carbon atoms within complex molecular scaffolds like triterpenoids. nih.govbeilstein-journals.org Although a specific C-23 hydroxylase for lupeol has not been definitively identified, the characterization of CYPs that catalyze C-23 hydroxylation in the biosynthesis of other triterpenoids provides a strong indication that a similar enzymatic mechanism is involved in the formation of this compound.

To empirically validate lupeol as the direct precursor, precursor-feeding studies would be necessary. These experiments would involve the administration of isotopically labeled lupeol to a biological system known to produce this compound, such as plant tissues or a microbial culture, and subsequently tracing the incorporation of the label into the final product.

Microbial Biotransformation of Related Lupane Skeletons (e.g., Betulin)

Microbial biotransformation serves as a powerful technique for the synthesis of novel derivatives of natural products and for probing their metabolic pathways. Although specific research on the microbial biotransformation of this compound is not available, extensive investigations have been carried out on the structurally analogous lupane triterpenoid (B12794562), betulin (B1666924). Betulin, or lup-20(29)-ene-3β,28-diol, differs from this compound by the presence of a hydroxyl group at the C-28 position instead of C-23. The results from these studies offer valuable insights into the microbial modification of the lupane core structure.

A variety of fungal and bacterial species have been demonstrated to biotransform betulin into a diverse array of oxidized metabolites. These transformations typically include hydroxylations, the oxidation of hydroxyl moieties to ketones or carboxylic acids, and occasionally, cleavage of the ring structure.

Table 2: Examples of Microbial Biotransformation of Betulin

| Microorganism | Type | Transformation Product(s) |

|---|---|---|

| Chaetomium longirostre | Fungus | 4,28-dihydroxy-3,4-seco-lup-20(29)-en-3-oic acid |

| Cunninghamella blakesleeana | Fungus | Betulinic acid and other oxidized products |

| Armillaria luteo-virens | Fungus | Betulinic acid |

| Aspergillus foetidus | Fungus | Betulinic acid |

| Rhodotorula sp. | Yeast | Betulinic acid |

| Bacillus megaterium | Bacteria | Betulinic acid |

| Rhodococcus rhodochrous | Bacteria | Betulone (B1248025) |

These findings underscore the metabolic potential of various microorganisms to carry out specific oxidations on the lupane skeleton. The enzymes from these organisms, particularly their cytochrome P450 systems, represent a promising resource for the potential biocatalytic hydroxylation of lupeol at the C-23 position to produce this compound.

Synthetic and Semi Synthetic Strategies for 20 29 Lupene 3,23 Diol and Its Derivatives

Semi-Synthesis from Abundant Natural Precursors (e.g., Betulin)

The semi-synthetic approach is the most prevalent strategy for producing derivatives of 20(29)-Lupene-3,23-diol, primarily due to the complexity of the pentacyclic core. This method utilizes structurally similar and abundant natural triterpenoids as starting materials. Betulin (B1666924) (lup-20(29)-ene-3β,28-diol) is a key and inexpensive precursor, often extracted in large quantities from the bark of birch trees (Betula species). nih.govumtm.cznih.gov

The structural similarity between betulin and this compound, differing only in the position of one hydroxyl group (C-28 in betulin vs. C-23 in the target compound), makes betulin an ideal starting point. The general synthetic strategy involves:

Selective protection of the C-3 hydroxyl group.

Chemical modification of the C-28 primary hydroxyl group. This can involve oxidation to an aldehyde (betulinal) or a carboxylic acid (betulinic acid). nih.govumtm.cz

Introduction of a hydroxyl group at the C-23 position. This is a challenging step requiring stereoselective methods, potentially involving microbial hydroxylation or multi-step chemical transformations.

The availability and low cost of betulin make it a critical resource for the synthesis of various lupane (B1675458) derivatives, including analogues of this compound. mdpi.comnih.gov

Total Synthesis Approaches to this compound

The de novo total synthesis of complex pentacyclic triterpenoids like this compound is a formidable challenge in organic chemistry and is not a common approach for obtaining these molecules. The intricate ring system and multiple stereocenters require lengthy, multi-step synthetic sequences that are often low-yielding and economically unviable for large-scale production.

The biosynthesis of these compounds in nature involves sophisticated enzymatic cascades, where enzymes such as triterpene cyclases catalyze the cyclization of a linear precursor, squalene (B77637) oxide, to form the pentacyclic core. nih.govumtm.cznih.gov Mimicking this efficiency in a laboratory setting is exceedingly difficult. Consequently, the scientific literature predominantly focuses on semi-synthetic modifications of naturally occurring triterpenes rather than their total synthesis.

Chemical Modification and Derivatization Research of this compound and Analogues

Extensive research has been conducted on the chemical modification of the lupane skeleton to generate novel derivatives with diverse properties. The hydroxyl groups at the C-3 and C-23 positions of this compound are primary targets for derivatization.

The hydroxyl groups of lupane diols are readily converted into ester and ether derivatives. Acetylation is a common modification, typically achieved by reacting the parent compound with acetic anhydride (B1165640) in the presence of a base. nih.gov This strategy has been applied to various lupane triterpenoids to modify their physicochemical properties. nih.gov

The synthesis of other esters, such as dipropionates or benzoates, can be achieved using the corresponding acyl chlorides or anhydrides. nih.gov These modifications alter the lipophilicity of the molecule, which can influence its biological interactions. Research on related lupane structures has demonstrated the synthesis of various ester derivatives. nih.gov

| Derivative Type | Precursor Example | Modification Site(s) | Synthetic Approach |

|---|---|---|---|

| Acetate (B1210297) | 2β,3β-configured diol | C-2, C-3 | Reaction with acetic anhydride. nih.gov |

| Benzoyl Ester | Lupeol (B1675499) | C-3, C-16 | Reaction with benzoyl chloride. nih.gov |

| Carbamate | Lupeol | C-3 | Reaction with 4-nitrophenyl chloroformate followed by an amine. nih.gov |

Altering the oxidation state and hydroxylation pattern of the lupane skeleton is a key strategy for creating structural diversity. This can involve the oxidation of existing hydroxyl groups to ketones or the introduction of new hydroxyl groups at various positions on the triterpenoid (B12794562) core.

Common oxidative reagents like Jones's reagent (based on CrO₃) are used to convert hydroxyl groups into carbonyls. For instance, the C-3 hydroxyl of betulinic acid can be oxidized to yield betulonic acid. nih.gov Selective oxidation of one hydroxyl group in a diol or triol requires the use of protecting groups or specific, sterically hindered reagents. Research has shown that oxidation at specific sites, such as C-16, can be a key transformation for modifying the bioactivity of lupane triterpenoids. nih.gov

| Modification Type | Precursor | Resulting Structure | Key Reagent/Method |

|---|---|---|---|

| Oxidation of Hydroxyl | Betulinic Acid | Betulonic Acid (3-Oxolup-20(29)-en-28-oic Acid) | Jones Oxidation. nih.gov |

| Oxidation of Primary Alcohol | Betulin | Betulinic Acid | TEMPO-mediated oxidation. nih.gov |

| Allylic Oxidation | Lupeol | Oxo- and di-oxolupanes | Selenium oxide. nih.gov |

| Hydroxylation | Betulonic Acid | 2-Hydroxy-3-oxolupa-1,20(29)-dien-28-oic Acid | Reaction with t-BuOK/air. nih.gov |

To further expand the chemical space of lupane derivatives, researchers have introduced a variety of other functional groups.

Carbomethoxy Groups: The introduction of carbomethoxy (-COOCH₃) functionalities has been reported. For example, novel lupane derivatives featuring a carbomethoxy group, such as 3α-carbomethoxy-3β-hydroxy-1,3-cyclo-1,2-seco-lup-20(29)-en-1-one, have been isolated from natural sources, suggesting biosynthetic pathways capable of such modifications. researchgate.net Synthetic routes to these compounds can involve multi-step transformations of precursor triterpenoids.

Phosphonate (B1237965) Groups: The synthesis of phosphonate derivatives of organic molecules is a known strategy in medicinal chemistry. General methods for phosphonate synthesis, such as the Michaelis-Arbuzov reaction or palladium-catalyzed cross-coupling reactions, could be applied to hydroxyl-bearing triterpenoids. organic-chemistry.org These methods typically involve converting a hydroxyl group into a leaving group (like a halide or tosylate) followed by reaction with a trialkyl phosphite, or by direct coupling reactions. organic-chemistry.orglsu.edu

Other Heterocyclic and Functional Groups: A wide array of other functionalities has been introduced onto the lupane scaffold. For instance, click chemistry has been employed to attach sugar units via a 1,2,3-triazole ring to the C-28 position of betulin, creating glycoconjugates. mdpi.com This highlights the versatility of the lupane skeleton in accommodating complex, nitrogen-containing heterocyclic moieties.

| Functional Group | Precursor Example | Synthetic Strategy | Example Derivative Class |

|---|---|---|---|

| Carbomethoxy | Lupane Triterpenes | Isolated from natural sources, suggesting biosynthetic routes. researchgate.net | Seco-lupane derivatives. researchgate.net |

| Phosphonate | Generic Alcohols/Halides | Palladium-catalyzed coupling; Michaelis-Arbuzov reaction. organic-chemistry.org | Alkyl/Aryl Phosphonates. lsu.edu |

| 1,2,3-Triazole (via Click Chemistry) | Betulin | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com | Glycoconjugates. mdpi.com |

Mechanistic and Pre Clinical Biological Activity Research of 20 29 Lupene 3,23 Diol

Anti-Cancer and Anti-Proliferative Research

The anti-cancer and anti-proliferative potential of 20(29)-Lupene-3,23-diol has been explored through a series of in vitro and in vivo studies, revealing its effects on various cancer cell lines and the underlying molecular mechanisms.

In vitro Studies on Human Cancer Cell Lines

Research has demonstrated that lup-20(29)ene-3α,23-diol exhibits inhibitory effects on the growth of several human tumor cell lines. The compound's activity is highlighted by its Growth Inhibition 50 (GI₅₀) values, which represent the concentration required to inhibit cell growth by 50%.

Specifically, against the MCF-7 human breast cancer cell line, lup-20(29)ene-3α,23-diol showed a GI₅₀ of 12.7 ± 3.7 µM. In the case of the NCI-H-460 non-small cell lung cancer cell line, the GI₅₀ was determined to be 17.9 ± 1.1 µM. Furthermore, its activity against the SF-268 glioblastoma cell line was observed with a GI₅₀ of 17.9 ± 0.5 µM. These findings indicate a notable in vitro anti-proliferative effect of this specific stereoisomer on these particular cancer cell lines.

While direct studies on this compound for other specified cell lines are limited, research on structurally related lupane (B1675458) triterpenes provides some context. For instance, derivatives of lupane triterpenes have shown inhibitory effects against K562 (chronic myeloid leukemia) and Jurkat (T-cell leukemia) cell lines. researchgate.netresearchgate.net Similarly, other triterpenoids have demonstrated cytotoxic effects against A549 (lung adenocarcinoma) cells. nih.gov However, it is important to note that these are not direct studies on this compound.

Currently, there is a lack of specific published data on the cytotoxic or anti-proliferative effects of this compound on the following human cancer cell lines: T47D (breast carcinoma), SNB-19 (glioblastoma), C32 (amelanotic melanoma), Du-145 (prostate carcinoma), Hs294T (melanoma), and SW480 (colon adenocarcinoma).

Table 1: In vitro Anti-Proliferative Activity of lup-20(29)ene-3α,23-diol

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 12.7 ± 3.7 |

| NCI-H-460 | Non-Small Cell Lung Cancer | 17.9 ± 1.1 |

| SF-268 | Glioblastoma | 17.9 ± 0.5 |

Mechanistic Investigations of Apoptosis Induction

The anti-proliferative activity of lupane-type triterpenes, including compounds structurally similar to this compound, is often linked to the induction of apoptosis, or programmed cell death. The mitochondrial pathway of apoptosis is a key mechanism implicated in the action of these compounds. nih.gov This pathway involves the release of pro-apoptotic proteins from the mitochondria, leading to the activation of a cascade of caspases, which are enzymes that execute the process of apoptosis. nih.gov

Research on related lupane triterpenoids has shown that they can induce apoptosis through the mitochondrial pathway. nih.gov This involves processes such as the release of cytochrome c from the mitochondria into the cytosol. The released cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. These initiator caspases, in turn, activate executioner caspases, like caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to cell death. nih.gov While these mechanisms have been established for related compounds, further specific studies are needed to definitively confirm the precise apoptotic pathway induced by this compound.

Cell Cycle Modulation Studies

In addition to apoptosis, the modulation of the cell cycle is another important mechanism through which anti-cancer agents can exert their effects. A study on a closely related compound, 3α,23-dihydroxy-30-oxo-lup-20(29)-en-28-oic acid, demonstrated the ability to cause cell cycle arrest in the G2/M phase in K562 leukemia cells. nih.gov This arrest prevents the cells from entering mitosis and subsequently leads to an inhibition of proliferation. While this provides a strong indication of the potential mechanism for this compound, direct studies on its effect on cell cycle progression are required for confirmation.

Anti-Angiogenic Activity in in vivo Models

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to assess the pro- or anti-angiogenic potential of compounds. At present, specific studies evaluating the anti-angiogenic activity of this compound using the CAM assay have not been reported in the available scientific literature.

Anti-Tumor Promoting Activity Research

The anti-tumor promoting potential of lupane-type triterpenoids has been investigated through their ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA). The inhibition of EBV-EA activation is a common screening method for potential cancer chemopreventive agents.

In a study evaluating various lupane-type triterpenoids, glochidiol (B20532) (lup-20(29)-ene-1β,3β-diol) and lup-20(29)-ene-1β,3β-diol demonstrated potent inhibitory effects on EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov Glochidiol, in particular, exhibited a strong inhibitory effect in an in vivo mouse two-stage carcinogenesis test, further supporting its anti-tumor promoting activity. nih.gov Another study also highlighted that several lupane-type triterpenes, including lupeol (B1675499) and betulin (B1666924), markedly suppressed the tumor-promoting effect of TPA in a mouse skin carcinogenesis model initiated by 7,12-dimethyl-benz[a]anthracene. nih.gov These findings suggest that the lupane skeleton, characteristic of this compound, is a promising scaffold for anti-tumor promoting agents.

Anti-Inflammatory Research

The anti-inflammatory properties of compounds related to this compound have been documented. A study on saponins (B1172615) derived from lup-20(29)-ene-23,28-dioic acid, a structurally similar triterpene, demonstrated anti-inflammatory activity. nih.gov These saponins were found to be active against acute edema induced by carrageenan and TPA. Specifically, fruticesaponin B, a bidesmosidic saponin (B1150181) of this triterpene, was identified as the most active compound in the anti-inflammatory assays conducted. nih.gov This suggests that the lupane framework present in this compound may contribute to anti-inflammatory effects, although direct research on this specific diol is needed to confirm this activity.

In vitro Inhibition of Inflammatory Mediators (e.g., NO production)

The anti-inflammatory potential of lupane-type triterpenes, including compounds structurally related to this compound, has been evaluated by examining their ability to inhibit the production of key inflammatory mediators in vitro. A prominent model for this assessment involves stimulating macrophage cell lines, such as RAW 264.7, with bacterial endotoxins like lipopolysaccharide (LPS) to induce an inflammatory response, which includes the significant release of nitric oxide (NO).

Research on a variety of lupane triterpenoids isolated from Maytenus species demonstrated potent inhibitory effects on the production of NO in LPS-stimulated mouse macrophages. nih.gov Similarly, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), a compound with the same lupane skeleton, was shown to reduce the production of nitric oxide in a concentration-dependent manner in RAW264.7 cells. frontiersin.org This inhibition of NO, a key signaling and pro-inflammatory molecule, suggests that compounds like this compound may interfere with the enzymatic activity of inducible nitric oxide synthase (iNOS) or related inflammatory signaling pathways.

Enzyme Inhibition Studies (e.g., COX-1, COX-2)

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are critical mediators of inflammation through their production of prostaglandins. The inhibitory effect of lupane triterpenes on this pathway is a key area of anti-inflammatory research.

Studies on lupane triterpenoids isolated from Maytenus species, which are structurally analogous to this compound, have shown potent inhibitory effects on the production of prostaglandin (B15479496) E₂ (PGE₂) in mouse macrophages stimulated with bacterial endotoxin. nih.gov Since PGE₂ is a primary product of the COX-2 enzyme in inflammatory responses, its inhibition strongly suggests that these compounds interfere with the COX-2 pathway. This mechanism is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) and indicates a specific pathway through which this compound may exert its anti-inflammatory effects.

In vivo Models of Inflammation (e.g., Mouse Ear Edema)

To confirm the topical anti-inflammatory effects observed in vitro, in vivo models are employed. A standard and widely used model is the Croton oil-induced or 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice, which simulates acute topical inflammation.

In a study evaluating triterpenes from Maytenus elaeodendroides, the compound identified as 3-dihydroxy-20(29)-lupene, consistent with the structure of this compound, demonstrated significant topical anti-inflammatory activity. impactfactor.org When applied to the ears of mice, the compound effectively inhibited the edema induced by Croton oil. impactfactor.org The potent activity was quantified, showing a 50% inhibitory dose (ID50), as detailed in the table below. impactfactor.org

| Compound | In vivo Model | Result (ID50) | Reference |

|---|---|---|---|

| This compound | Croton oil-induced mouse ear edema | 0.2 mg/ear | impactfactor.org |

Modulation of Inflammatory Cytokines

Beyond mediators like NO and prostaglandins, pro-inflammatory cytokines are central to initiating and amplifying inflammatory responses. Research has investigated the ability of lupane triterpenes to modulate the expression and secretion of these critical signaling proteins.

Studies on structurally related lupane-type triterpenes have demonstrated a significant capacity to suppress the expression of key pro-inflammatory cytokines. For instance, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA) was found to markedly suppress the LPS-induced expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) at both the mRNA and protein levels in macrophage cells. frontiersin.org Further investigation revealed that HLEDA could also reduce the secretion of High Mobility Group Box 1 (HMGB1), a late-phase inflammatory cytokine. frontiersin.org Other related lupane triterpenoids have also been shown to reduce levels of TNF-α and IL-1β, suggesting a common mechanism of action for this class of compounds involving the inhibition of the NF-κB signaling pathway. frontiersin.orgijpsonline.com

Antioxidant Activity Research (e.g., DPPH, ABTS, Ferric Reducing Assays)

The antioxidant capacity of a compound, its ability to neutralize free radicals, is often evaluated using several standard in vitro assays. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

While specific antioxidant data for this compound are not extensively documented, studies on its close structural analogs, lupeol and betulin, provide insight into the potential activity of the lupane skeleton. Lupeol has demonstrated significant free radical scavenging activity in DPPH and ABTS assays, as well as potent reducing power in the FRAP assay. frontiersin.orgimpactfactor.orgnih.gov In one study, lupeol showed higher DPPH radical scavenging activity (88.40%) at a concentration of 800 µg/ml compared to the standard antioxidant ascorbic acid (82.37%). impactfactor.org Conversely, pure betulin has shown relatively low antioxidant activity in DPPH and ABTS assays, although certain derivatives exhibit enhanced activity. nih.gov This suggests that the antioxidant potential of this compound may be influenced by the specific positioning of its hydroxyl groups.

| Analog Compound | Assay | Finding | Reference |

|---|---|---|---|

| Lupeol | DPPH | Showed higher % antioxidant activity at 800 µg/ml compared to ascorbic acid. | impactfactor.org |

| Lupeol | FRAP | Exhibited a higher reducing value than ascorbic acid at high concentrations. | frontiersin.orgimpactfactor.org |

| Lupeol | ABTS | Possessed strong ABTS scavenging activity. | impactfactor.orgnih.gov |

| Betulin | DPPH & ABTS | Showed low to no antioxidant activity. | nih.gov |

Antiviral Activity Research (e.g., Anti-HIV-1, general antiviral effects)

Pentacyclic triterpenes, including those from the lupane family, have been investigated for their potential as antiviral agents. A significant area of this research has focused on activity against the Human Immunodeficiency Virus (HIV).

Studies have reported that this compound exhibits anti-HIV activities. impactfactor.org This finding is supported by research on closely related compounds. Betulin (Lup-20(29)-ene-3β,28-diol), which differs only by the position of one hydroxyl group, is a well-known antiretroviral agent. researchgate.net Mechanistic studies on another related lupane triterpene, 30-oxo-calenduladiol, have shown that it specifically impairs R5-tropic HIV-1 infection by acting as a specific antagonist of the CCR5 co-receptor, which is essential for the entry of this viral strain into host cells. chemfaces.com This suggests that the anti-HIV activity of this compound may involve interference with the early stages of viral fusion and entry. chemfaces.com

Antimicrobial Activity Research (e.g., Antibacterial effects)

The potential of lupane triterpenes to combat microbial pathogens has also been an area of scientific inquiry. Research has focused on their ability to inhibit the growth of various bacteria.

While direct antibacterial studies on this compound are limited, evidence from structurally similar compounds highlights the antimicrobial potential of the lupane scaffold. For example, the related triterpene 3β,6β,16β-trihydroxylup-20(29)-ene has demonstrated clinically relevant antibacterial action against Staphylococcus aureus. Furthermore, this compound showed a synergistic effect when combined with antibiotics like gentamicin (B1671437) and amikacin (B45834) against a multidrug-resistant strain of Escherichia coli. The well-studied analog, betulin, is also known to possess antibacterial properties. researchgate.net These findings suggest that this compound may also possess intrinsic antibacterial activity or the potential to act as an adjuvant to conventional antibiotics.

Metabolic Regulation and Related Studies (e.g., Alpha-Glucosidase Inhibition for Antidiabetic Potential)

Direct preclinical research specifically investigating the effects of this compound on metabolic regulation, including its potential as an alpha-glucosidase inhibitor, is not extensively documented in publicly available scientific literature. While the broader class of lupane-type triterpenoids has been a subject of interest for antidiabetic properties, the specific contributions of this compound remain to be fully elucidated.

Studies on synthetic derivatives of lupane triterpenoids have shown significant in vitro inhibitory activity against α-glucosidase. For instance, a synthesized lupane derivative, 3-Deoxy-3a-homo-3a-aza-28-cinnamoyloxy-20(29)-lupene, demonstrated an IC₅₀ value of 6.67 µM, which was noted to be considerably more potent than the commercially available drug acarbose. researchgate.netnih.gov However, this research focuses on a synthetic analogue and not the naturally occurring this compound.

Furthermore, extracts from plants of the Glochidion genus, a known natural source of this compound, have been reported to possess anti-diabetic or hypoglycemic properties. researchgate.netwjbphs.com For example, extracts of Glochidion velutinum have demonstrated anti-hyperglycemic activity in animal models. wjbphs.com These findings suggest a potential therapeutic role for the phytochemical constituents of these plants in metabolic disorders. Nevertheless, these studies evaluate the effects of a complex plant extract, and the specific activity has not been attributed to this compound.

Due to the absence of specific preclinical data for this compound, a data table on its alpha-glucosidase inhibitory activity or other metabolic regulatory effects cannot be provided at this time.

Other Pre-clinical Pharmacological Investigations (e.g., Immunomodulatory, Hepatoprotective, Renoprotective)

Specific preclinical pharmacological investigations into the immunomodulatory, hepatoprotective, and renoprotective activities of the isolated compound this compound are limited. The majority of available research pertains to crude extracts of plants from the Glochidion genus, where this triterpenoid (B12794562) is found.

Extracts from various Glochidion species have been shown to possess a range of pharmacological activities, including anti-inflammatory and hepatoprotective effects. researchgate.net For instance, the roots, leaves, and stems of Glochidion philippicum are used in traditional medicine and have demonstrated hepatoprotective and anti-inflammatory properties in preclinical evaluations. researchgate.net Similarly, an ethanol (B145695) extract of Glochidion wallichianum was found to exert a protective effect against ethanol-induced liver injury in rats, an effect attributed to its antioxidant activity. wu.ac.th The anti-inflammatory activities of plant extracts are often linked to immunomodulatory effects.

While this compound is a constituent of these plants, its direct contribution to these observed hepatoprotective and anti-inflammatory effects has not been specifically determined. Research on other closely related lupane triterpenoids has shown potential in these areas, but direct extrapolation of these activities to this compound requires dedicated investigation. There is currently no specific preclinical data available regarding the renoprotective effects of this compound.

As a result of the lack of specific quantitative data from preclinical studies, it is not possible to generate data tables detailing the immunomodulatory, hepatoprotective, or renoprotective effects of this compound.

Structure Activity Relationship Sar Studies of 20 29 Lupene 3,23 Diol and Its Analogues

Influence of Hydroxyl Group Positions on Biological Activity

The number and location of hydroxyl (-OH) groups on the lupane (B1675458) skeleton are critical determinants of biological activity. The parent compound, lupeol (B1675499), possesses a single hydroxyl group at the C-3 position. The introduction of a second hydroxyl group, as in 20(29)-Lupene-3,23-diol, can alter the molecule's polarity and its ability to form hydrogen bonds with target proteins, leading to changes in its pharmacological profile.

Research on analogous lupane diols has demonstrated the importance of the hydroxyl group's placement. For instance, a study comparing the inhibitory effects of lupeol and its analogues on topoisomerase II found that while lupeol showed activity, a related compound, lup-20(29)-en-3,24-diol, which has the second hydroxyl group at the C-24 position instead of C-23, exhibited no inhibitory activity against the enzyme. globalsciencebooks.info This suggests that the specific location of the additional hydroxyl group is crucial for this particular biological action.

Furthermore, studies on betulin (B1666924) (Lup-20(29)-ene-3,28-diol), a closely related diol, have highlighted the significance of the C-3 hydroxyl group. In the development of cytotoxic glycoconjugates of betulin, it was observed that the presence of an unprotected hydroxyl group at the C-3 position plays a significant role in the activity of the derivatives. mdpi.com This underscores the importance of the C-3 hydroxyl group as a key interaction point for biological targets. When this group is modified or masked, a decrease in activity is often observed, although this can depend on the specific modification and the biological target being studied.

Table 1: Influence of Hydroxyl Group Position on Enzyme Inhibition

| Compound | Hydroxyl Positions | Target Enzyme | Activity |

| Lupeol | C-3 | Topoisomerase II | Active |

| Lup-20(29)-en-3,24-diol | C-3, C-24 | Topoisomerase II | Inactive globalsciencebooks.info |

| Betulin Derivative (unprotected OH) | C-3, C-28 | Cancer Cell Lines | Active mdpi.com |

| Betulin Derivative (protected OH) | C-3 (protected), C-28 | Cancer Cell Lines | Reduced Activity |

Impact of Functional Group Modifications on Activity Profiles

Modification of the functional groups on the this compound scaffold can lead to a diverse range of biological activities. Key sites for modification include the hydroxyl groups at C-3 and C-23, as well as the isopropenyl group at C-19/C-29.

Oxidation and Esterification at C-3: The hydroxyl group at C-3 is a common target for modification. Oxidation of the C-3 hydroxyl group to a ketone has been shown to enhance certain biological activities. For example, in a study on the anti-Toxoplasma gondii effects of lupane-type triterpenes, betulone (B1248025) (betulin with the C-3 OH oxidized to a ketone) showed significantly higher activity than betulin itself. nih.gov This suggests that a ketone at C-3 can be beneficial for specific antiparasitic activities.

Esterification of the C-3 hydroxyl group has also been explored to modulate activity. While some ester derivatives of lupeol have shown enhanced activity, others have resulted in weaker compounds. For instance, 20(29)-lupene-3β-isoferulate demonstrated significant antifungal activity, suggesting that esterification with certain moieties can be advantageous. globalsciencebooks.info However, simple ester derivatives of lupeol with groups like acetate (B1210297) or benzoate (B1203000) yielded only weak antimicrobial compounds. globalsciencebooks.info This highlights that the nature of the esterifying group is critical.

Modifications at Other Positions: Modifications at other positions, such as C-28 in the related compound betulin, have been extensively studied. The introduction of various functionalities at this position, including amino acids, peptides, and other pharmacologically active moieties, has led to derivatives with potent anticancer and antiviral activities. For instance, the synthesis of betulin-hippuric acid conjugates resulted in compounds with notable antiproliferative activity. mdpi.com

Glycoconjugation, the attachment of sugar moieties, is another strategy employed to enhance the therapeutic potential of lupane triterpenes. This modification can improve solubility and bioavailability and can target cancer cells that overexpress glucose transporters. mdpi.com

Table 2: Effect of Functional Group Modification on Biological Activity

| Parent Compound | Modification | Derivative | Biological Activity |

| Betulin | Oxidation of C-3 OH | Betulone | Enhanced anti-T. gondii activity nih.gov |

| Lupeol | Esterification at C-3 | 20(29)-Lupene-3β-isoferulate | Significant antifungal activity globalsciencebooks.info |

| Betulin | Conjugation at C-28 | Betulin-hippuric acid conjugate | Antiproliferative activity mdpi.com |

| Lupeol | Aldolization at C-29 | Derivative 3 | α-glucosidase inhibition mdpi.com |

Stereochemical Considerations in Activity Modulation

The complex, rigid pentacyclic structure of lupane triterpenoids contains multiple chiral centers, making stereochemistry a crucial factor in their biological activity. The specific three-dimensional arrangement of atoms and functional groups determines how the molecule interacts with its biological target.

The stereochemistry of the substituents on the A-ring, particularly at the C-3 position, is known to be important. The β-orientation of the hydroxyl group at C-3 is prevalent in most bioactive natural lupane triterpenes. Any change in this configuration can lead to a significant loss of activity.

Furthermore, the stereochemistry at the C-19 and C-20 positions, which are part of the five-membered E-ring, can also influence the activity profile. For example, synthetic modifications can sometimes lead to the formation of epimers. A study on the synthesis of lupeol derivatives reported the formation of C-20 epimers, which could be distinguished by their NMR spectra. mdpi.com While the specific biological activities of these individual epimers were not detailed in that study, it is well-established in medicinal chemistry that different epimers can have vastly different pharmacological effects due to their distinct spatial arrangements.

Computational and Molecular Docking Studies for Target Interactions

Computational methods, particularly molecular docking, have become invaluable tools for understanding the interactions between small molecules like this compound and their protein targets at a molecular level. These studies can predict the binding affinity and orientation of a ligand within the active site of a protein, providing insights that can guide the design of more potent and selective analogues.

While specific docking studies on this compound are not widely reported, research on the closely related lupeol and its derivatives has demonstrated the utility of this approach. For instance, in silico studies have been conducted to investigate the antiplasmodial activity of lupeol derivatives. Molecular docking of a 2-furoyl derivative of lupeol with the Plasmodium falciparum protein PfATP6 revealed a strong binding interaction, with a calculated binding energy of -8.0 kcal/mol. researchgate.neteurekaselect.com The study highlighted that the 2-furoyl substituent formed hydrogen bonds and numerous hydrophobic interactions within the active site of the protein, explaining its enhanced activity compared to lupeol itself. researchgate.neteurekaselect.com

In another study, lupeol derivatives were investigated for their activity against leukemia cell lines. Molecular docking simulations suggested that these compounds interact with the p65 subunit of the nuclear factor kappa B (NF-κB), a key protein involved in cancer cell survival. researchgate.net The in silico analysis revealed a similar interaction pattern for both oleanane (B1240867) and lupane-type derivatives with the p65 subunit, which correlated with their ability to inhibit the binding of p65 to DNA. researchgate.net

These computational studies provide a rational basis for the observed biological activities and can help in the targeted design of new analogues of this compound with improved therapeutic properties. By identifying key amino acid residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions), researchers can propose modifications to the triterpene scaffold that are likely to enhance binding affinity and, consequently, biological activity.

Table 3: Molecular Docking Data for Lupeol Analogues

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interactions |

| 2-furoyl lupeol derivative | PfATP6 | -8.0 | Hydrogen bonds, hydrophobic interactions researchgate.neteurekaselect.com |

| Lupeol derivative | NF-κB (p65 subunit) | Not specified | Interaction with DNA-binding region researchgate.net |

Advanced Research Directions and Future Perspectives for 20 29 Lupene 3,23 Diol

Targeted Delivery System Research for Enhanced Efficacy in Pre-clinical Models

A significant hurdle for many naturally derived compounds, including lupane-type triterpenes, is their poor water solubility and consequently low bioavailability. researchgate.net Research into targeted delivery systems for similar compounds like betulinic acid and lupeol (B1675499) is paving the way for overcoming these limitations, and these strategies hold considerable promise for 20(29)-Lupene-3,23-diol. The development of nanoformulations is a key area of investigation, with liposomes and polymeric nanoparticles being prominent examples. ijvets.com

Liposomal formulations, for instance, have been shown to successfully encapsulate betulinic acid, improving its delivery and reducing the growth of human lung and colon cancers in mouse models without causing systemic toxicity. nih.gov Similarly, nanostructured lipid carriers (NLCs) have been employed to enhance the delivery of lupeol for the treatment of experimental visceral leishmaniasis, demonstrating the potential of nanoformulations to target specific tissues and improve therapeutic outcomes. mdpi.com These nanoformulations can enhance the bioavailability of highly lipophilic drugs by improving their pharmacokinetic profiles and enabling targeted delivery to specific sites of action. nih.gov

Future research on this compound will likely focus on the development of similar nanoparticle-based delivery systems. The table below summarizes potential nanoformulation strategies that could be adapted for this compound based on research with related triterpenoids.

| Delivery System | Potential Advantages for this compound | Reference Compound(s) |

| Liposomes | Increased solubility, enhanced bioavailability, potential for surface modification for targeted delivery. | Betulinic Acid |

| Nanostructured Lipid Carriers (NLCs) | High drug loading capacity, improved stability, controlled release. | Lupeol |

| Polymeric Nanoparticles | Biocompatibility, biodegradability, sustained release profiles. | Betulinic Acid |

Combination Therapy Research with Other Agents in in vitro and in vivo Models

The investigation of combination therapies, where this compound is used in conjunction with other therapeutic agents, is a promising strategy to enhance efficacy and potentially overcome drug resistance. Research in this area is still in its early stages for this specific compound, but studies on related triterpenes suggest a high potential for synergistic interactions.

A notable study on Lup-20(29)-ene-3α,23-diol, a stereoisomer of the subject compound, demonstrated a synergistic antibacterial effect when combined with antibiotics. acs.org The study found that the combination of this lupane-type triterpene with tetracycline (B611298) was particularly effective against Pseudomonas aeruginosa. acs.org This suggests that this compound could also act as a sensitizing agent, lowering the required dose of conventional antibiotics and potentially mitigating the development of antibiotic resistance.

Future in vitro and in vivo studies are warranted to explore the synergistic potential of this compound with a range of other agents, including chemotherapeutic drugs and other antimicrobial compounds. Such research could lead to the development of novel combination therapies with improved therapeutic indices.

Omics-Based Research (e.g., Proteomics, Metabolomics) to Elucidate Novel Mechanisms

Omics technologies, such as proteomics and metabolomics, offer powerful tools to gain a comprehensive understanding of the molecular mechanisms underlying the biological activities of natural compounds. While specific omics-based research on this compound is currently limited, the application of these approaches to plant extracts containing various triterpenoids highlights their potential. mdpi.com

Proteomic studies, for instance, could identify the protein targets of this compound, shedding light on the signaling pathways it modulates. This could involve techniques such as affinity chromatography coupled with mass spectrometry to pull down interacting proteins from cell lysates.

Metabolomic analysis, on the other hand, can reveal changes in the cellular metabolic profile following treatment with the compound. This could uncover novel metabolic pathways affected by this compound and provide insights into its mode of action. A metabolomic study of a related compound, 20(S)-protopanaxadiol, successfully identified numerous metabolites in human plasma and urine, demonstrating the utility of this approach in understanding the in vivo fate of such molecules. The application of these omics-based strategies is a crucial future step in fully characterizing the bioactivity of this compound.

Chemoinformatic and Machine Learning Approaches for Activity Prediction and Drug Discovery

Chemoinformatic and machine learning approaches are increasingly being used to accelerate drug discovery by predicting the biological activities of compounds and identifying promising new drug candidates. nih.gov These in silico methods can analyze large datasets of chemical structures and their associated biological activities to build predictive models.

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic technique that has been applied to lupane-type triterpenoids to understand the relationship between their chemical structures and biological activities. researchgate.net Such models can help in the rational design of new derivatives of this compound with enhanced potency and selectivity.

More advanced machine learning and deep learning algorithms are also being employed to predict the bioactivity of natural compounds with high accuracy. researchgate.net These models can learn complex patterns from large datasets and can be used for virtual screening of compound libraries to identify novel molecules with desired therapeutic properties. github.comijcrt.org The application of these computational tools to this compound could significantly expedite the discovery and development of new therapeutic agents based on its chemical scaffold.

Exploration of Novel Biosynthetic Enzymes for Synthetic Biology Applications

Synthetic biology offers a promising avenue for the sustainable and scalable production of complex natural products like this compound. A key aspect of this approach is the discovery and characterization of novel biosynthetic enzymes that can be used to construct engineered metabolic pathways in microbial hosts such as Saccharomyces cerevisiae (yeast). researchgate.net

The biosynthesis of lupane-type triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256) by oxidosqualene cyclases (OSCs) to form the lupeol backbone. nih.gov Subsequent modifications, such as hydroxylation, are carried out by cytochrome P450 monooxygenases (P450s). nih.gov The identification and characterization of specific OSCs and P450s responsible for the synthesis of this compound are crucial for its biotechnological production.

Recent advances in genomics and bioinformatics have facilitated the discovery of new enzyme-encoding genes from various plant species. Heterologous expression of these genes in yeast allows for the functional characterization of the enzymes and the reconstruction of biosynthetic pathways. nih.gov This approach not only enables the production of the natural compound but also opens up the possibility of generating novel derivatives through combinatorial biosynthesis.

Sustainable Sourcing and Production Research of this compound

The reliance on extraction from natural plant sources for many bioactive compounds raises concerns about sustainability and supply chain stability. Research into sustainable sourcing and production methods for this compound is therefore of critical importance.

One approach is the development of "green" extraction techniques that are more environmentally friendly and efficient than traditional methods. acs.org Techniques such as microwave-assisted extraction and supercritical fluid extraction are being explored for the extraction of triterpenoids from plant materials. nih.gov

A more transformative approach lies in metabolic engineering and synthetic biology, which aim to produce valuable compounds in engineered microorganisms or plant cell cultures. frontiersin.orgmdpi.com As mentioned in the previous section, the heterologous production of lupane-type triterpenoids in yeast has been successfully demonstrated. researchgate.net Further optimization of these microbial cell factories through metabolic engineering strategies could lead to high-yield, sustainable, and cost-effective production of this compound, independent of its natural plant sources.

| Sustainable Production Strategy | Description | Potential for this compound |

| Green Extraction | Use of environmentally friendly solvents and energy-efficient methods to extract the compound from plant sources. | Can reduce the environmental impact of sourcing from natural habitats. |

| Plant Cell Culture | Cultivation of plant cells in bioreactors to produce the desired compound. | Offers a controlled and sustainable source, independent of geographical and climatic factors. |

| Metabolic Engineering of Microorganisms | Engineering of microbes like yeast to produce the compound through fermentation. | Enables large-scale, cost-effective, and sustainable production. |

Conclusion of Research Findings on 20 29 Lupene 3,23 Diol

Summary of Key Academic Discoveries and Research Gaps

Academic research has successfully identified 20(29)-Lupene-3,23-diol as a naturally occurring pentacyclic triterpenoid (B12794562). It has been isolated from natural sources such as the bark of Glochidion macrophyllum. chemfaces.com Preliminary investigations have suggested that, like other lupane-type triterpenes, it may possess anti-tumor properties. medchemexpress.com However, the body of specific evidence for this compound is considerably smaller than for related compounds.

The broader research context on lupane (B1675458) triterpenoids shows a strong interest in their therapeutic potential, with studies frequently exploring the anticancer, anti-inflammatory, and antibacterial activities of compounds like betulin (B1666924) (lup-20(29)-ene-3β,28-diol). mdpi.comajgreenchem.com This wider focus underscores the potential of the lupane skeleton as a scaffold for developing new therapeutic agents. Methodologies such as modifying the core structure through "click chemistry" to create glycoconjugates are being explored to enhance bioavailability and target specificity, a strategy that could be applicable to this compound. mdpi.com

Despite this promising context, research specifically focused on this compound is marked by significant gaps. There is a lack of in-depth studies investigating its specific biological activities and pharmacological profile. The mechanisms of action behind its presumed anti-tumor activity have not been elucidated. Furthermore, comprehensive structure-activity relationship (SAR) studies, which are crucial for understanding how the positions of the hydroxyl groups at C-3 and C-23 influence its biological effects, are absent from the current scientific literature.

Table 1: Key Academic Discoveries Regarding this compound

| Discovery Area | Finding |

|---|---|

| Chemical Identification | Identified as a lupane-type pentacyclic triterpenoid. |

| Natural Occurrence | Isolated from the bark of Glochidion macrophyllum. chemfaces.com |

| Biological Potential | Implied to have anti-tumor activity, consistent with other lupane-type compounds. medchemexpress.com |

Table 2: Identified Research Gaps for this compound

| Research Area | Identified Gap |

|---|---|

| Pharmacology | Lack of comprehensive screening for a broad range of biological activities (e.g., anti-inflammatory, antiviral, antibacterial). |

| Mechanism of Action | The specific molecular targets and pathways through which it exerts its biological effects are unknown. |

| Medicinal Chemistry | No significant research on the synthesis of derivatives to establish structure-activity relationships (SAR). |

| Bioavailability | Data on pharmacokinetic properties and bioavailability are not available. |

| Natural Sourcing | Limited documentation on its prevalence and concentration in various plant species. |

Future Outlook for Academic Research on this compound

The future of academic research on this compound is poised for significant expansion, moving from basic identification to in-depth pharmacological investigation. A primary objective will be to conduct comprehensive biological screenings to build a detailed profile of its activities. Drawing parallels from structurally similar compounds, investigations into its potential anti-inflammatory, antiviral, and antimicrobial properties are warranted.

A crucial avenue for future studies will be the elucidation of its mechanism of action for any confirmed biological effects. Understanding how this compound interacts with cellular targets is essential for any potential therapeutic development. This will involve a range of molecular and cellular biology techniques to identify protein targets, signaling pathways, and cellular responses.

Furthermore, the field of medicinal chemistry offers substantial opportunities. The development of efficient synthetic or semi-synthetic routes to produce this compound and its analogues will be a critical step. This would enable systematic SAR studies, where modifications to the C-3 and C-23 hydroxyl groups, as well as other positions on the lupane scaffold, could lead to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Exploring derivatization strategies, such as the creation of esters, ethers, or glycoconjugates, could significantly broaden the therapeutic potential of this natural product scaffold.

Finally, further phytochemical surveys to identify new, high-yielding natural sources of this compound would be beneficial for ensuring a sustainable supply for future research endeavors. The combination of natural product chemistry, pharmacology, and medicinal chemistry will be vital in unlocking the full scientific and therapeutic potential of this compound.

Q & A

Q. What are the standard methodologies for isolating and characterizing 20(29)-Lupene-3,23-diol from plant sources?

Answer: Isolation typically involves solvent extraction (e.g., methanol) followed by chromatographic techniques such as column chromatography and preparative TLC. Structural characterization relies on ¹H NMR spectroscopy, with comparison to published spectral data and co-TLC with known standards (e.g., stigmasterol and lupeol) for validation . For stereochemical confirmation, X-ray crystallography or NOESY experiments are recommended, as the compound’s bioactivity may depend on its stereoisomeric form (e.g., 3α vs. 3β configurations) .

Q. How is the molecular structure of this compound validated in new plant species?

Answer: Researchers use a combination of mass spectrometry (MS) for molecular weight confirmation (e.g., m/z 442.73 for C₃₀H₅₀O₂) and NMR spectroscopy to assign proton environments. Cross-referencing with databases like the EPA/NIH Mass Spectral Database ensures consistency with known fragmentation patterns . Discrepancies in CAS registry numbers (e.g., 32451-85-7 vs. 163060-07-9) must be resolved via co-elution experiments or comparative NMR .

Q. What foundational pharmacological activities have been reported for this compound?

Answer: The compound exhibits anti-inflammatory activity, as demonstrated in Hygrophila schulli extracts via carrageenan-induced edema models. However, conflicting reports exist on its anti-nociceptive properties, necessitating dose-response studies and receptor-binding assays to clarify mechanisms . Cytotoxic effects against tumor cell lines (e.g., apoptosis induction in human leukemia cells) are also documented, though structure-activity relationships remain understudied .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-nociceptive inactivity vs. efficacy)?

Answer: Methodological inconsistencies (e.g., extraction solvents, purity thresholds) often underlie discrepancies. To address this:

- Perform bioactivity-guided fractionation to isolate this compound from co-occurring compounds (e.g., stigmasterol).

- Use standardized assays (e.g., acetic acid writhing test for anti-nociception) with positive controls (e.g., indomethacin).

- Quantify compound purity via HPLC (>98% by area) to exclude confounding effects .

Q. What experimental designs are optimal for evaluating the compound’s stereochemical impact on bioactivity?

Answer:

- Stereoisomer separation: Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to isolate 3α and 3β diastereomers.

- Bioassays: Compare anti-inflammatory IC₅₀ values across isomers using COX-2 inhibition assays.

- Computational modeling: Perform molecular docking to assess binding affinity differences to targets like NF-κB or TNF-α .

Q. How can researchers address variability in cytotoxicity data across cell lines?

Answer:

- Standardize cell culture conditions: Use identical passage numbers, serum concentrations, and incubation times.

- Mechanistic profiling: Employ flow cytometry (Annexin V/PI staining) to differentiate apoptosis from necrosis.

- Synergy studies: Test combinatorial effects with chemotherapeutic agents (e.g., doxorubicin) to identify potentiating interactions .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar triterpenoids?

Answer:

Q. How should researchers design studies to investigate the compound’s biosynthesis in plant systems?

Answer:

- Isotopic labeling: Use ¹³C-glucose tracing to track carbon incorporation into the triterpenoid backbone.